

Application Notes and Protocol for Immunoprecipitation of Neurocan from Brain Lysates

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Compound of Interest		
Compound Name:	neurocan	
Cat. No.:	B1175180	Get Quote

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Introduction

Neurocan is a chondroitin sulfate proteoglycan that is a key component of the extracellular matrix in the central nervous system.[1][2] It plays a crucial role in the modulation of neuronal adhesion and neurite growth during development.[2][3][4][5][6] Given its involvement in neuronal development and plasticity, and its association with neurological disorders, the study of **neurocan** and its protein interactions is of significant interest.[1][4][7] Immunoprecipitation (IP) is a powerful technique for isolating **neurocan** and its interacting partners from complex mixtures like brain tissue lysates, enabling further downstream analysis such as Western blotting and mass spectrometry.[8][9][10][11] This document provides a detailed protocol for the immunoprecipitation of **neurocan** from brain lysates.

Quantitative Data Summary

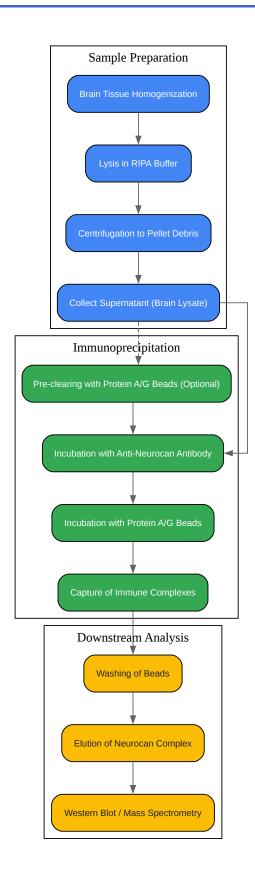
The following table provides a summary of recommended starting amounts and ranges for key components in the **neurocan** immunoprecipitation protocol. Optimization may be required depending on the specific antibody, brain region, and experimental goals.



Parameter	Recommended Amount/Range	Notes
Brain Tissue	50-100 mg	Amount can be scaled up or down.
Lysis Buffer Volume	500 μL - 1 mL per 50 mg tissue	Ensure complete homogenization.
Total Protein Lysate	500 - 1000 μg	Determine protein concentration before starting. [12]
Anti-Neurocan Antibody	1-10 μg	Titrate antibody for optimal performance.[3][13]
Protein A/G Beads	25-50 μL of 50% slurry	Use Protein A or G based on antibody isotype.[1][3]
Incubation with Antibody	2 hours to overnight at 4°C	Overnight incubation may increase yield.[13]
Incubation with Beads	1-4 hours at 4°C	
Washing Buffer Volume	500 μL per wash	Perform 3-5 washes to reduce background.[13]
Elution Buffer Volume	20-100 μL	Use the smallest volume necessary for efficient elution.

Experimental Workflow





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Caption: Workflow for the immunoprecipitation of **neurocan** from brain lysates.



Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

- 1. Materials and Reagents
- Brain Tissue: Fresh or frozen brain tissue from the desired species (e.g., mouse, rat).
- Anti-Neurocan Antibody: An antibody validated for immunoprecipitation. Several commercial options are available.[1][4]
- Protein A/G Beads: Agarose or magnetic beads conjugated to Protein A/G.[1][2][3][14][15]
- RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[7][13][16][17] Store at 4°C.
- Protease and Phosphatase Inhibitor Cocktails: Add to lysis buffer immediately before use.[7]
- Wash Buffer: IP Lysis/Wash Buffer (e.g., 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, pH 7.4) or ice-cold PBS.[18]
- Elution Buffer:
 - For denaturing elution (Western blotting): 2x Laemmli sample buffer.
 - For non-denaturing elution (functional assays): 0.1 M glycine-HCl, pH 2.5-3.0.[5][6][19]
- Neutralization Buffer (for non-denaturing elution): 1 M Tris-HCl, pH 8.5.
- Microcentrifuge tubes, homogenizer, rotator, magnetic stand (for magnetic beads).
- 2. Preparation of Brain Lysate
- Weigh 50-100 mg of brain tissue and place it in a pre-chilled homogenizer.
- Add 500 μL to 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[20]



- Homogenize the tissue on ice until no visible chunks remain.
- Transfer the homogenate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[11]
- Carefully transfer the supernatant (brain lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford).
- 3. Immunoprecipitation
- Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 μL of Protein A/G bead slurry to 500-1000 μg of brain lysate. Incubate on a rotator for 1 hour at 4°C. Centrifuge at 2,500 x g for 3 minutes at 4°C and transfer the supernatant to a new tube.
 [13]
- Antibody Incubation: Add 1-10 µg of anti-neurocan antibody to the pre-cleared lysate.
 Incubate on a rotator for 2 hours to overnight at 4°C.[13] The optimal antibody concentration should be determined empirically.
- Bead Incubation: Add 25-50 μL of equilibrated Protein A/G bead slurry to the lysate-antibody mixture. Incubate on a rotator for 1-4 hours at 4°C.[5]
- · Capture of Immune Complexes:
 - For agarose beads, centrifuge at 2,500 x g for 30 seconds at 4°C.
 - For magnetic beads, place the tube on a magnetic stand for 1-2 minutes.
- Carefully aspirate and discard the supernatant.
- 4. Washing
- Add 500 μL of ice-cold Wash Buffer to the beads.

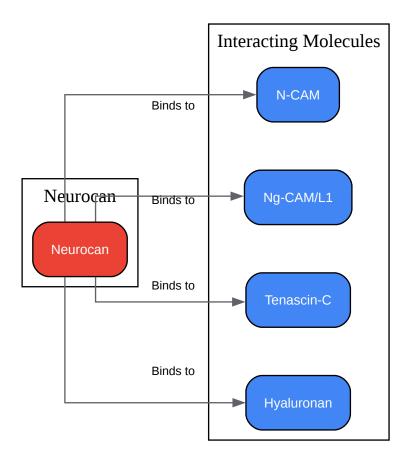


- Resuspend the beads by gentle vortexing or inverting the tube.
- Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.
- Repeat the wash step 3-5 times to remove non-specific proteins.
- 5. Elution
- A. Denaturing Elution for Western Blotting
- After the final wash, remove all supernatant.
- Resuspend the beads in 20-50 μL of 2x Laemmli sample buffer.
- Boil the sample at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.
- Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis.
- B. Non-Denaturing Elution
- After the final wash, remove all supernatant.
- Add 20-100 μL of 0.1 M glycine-HCl, pH 2.5-3.0 to the beads.
- Incubate for 5-10 minutes at room temperature with gentle agitation.
- Pellet the beads and immediately transfer the supernatant containing the eluted proteins to a new tube containing 1/10th volume of 1 M Tris-HCl, pH 8.5 to neutralize the low pH.[5][19]

Signaling Pathways and Interactions

Neurocan, as a component of the perineuronal net, is involved in modulating synaptic plasticity. It interacts with various cell adhesion molecules and extracellular matrix proteins.





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Caption: Key protein interactions of **Neurocan** in the brain's extracellular matrix.

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Methodological & Application





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